(3-Phenyl-5-thioxo-1,5-dihydro-[1,2,4]triazol-4-yl)-acetic acid (3-Phenyl-5-thioxo-1,5-dihydro-[1,2,4]triazol-4-yl)-acetic acid
Brand Name: Vulcanchem
CAS No.: 185034-18-8
VCID: VC20910732
InChI: InChI=1S/C10H9N3O2S/c14-8(15)6-13-9(11-12-10(13)16)7-4-2-1-3-5-7/h1-5H,6H2,(H,12,16)(H,14,15)
SMILES: C1=CC=C(C=C1)C2=NNC(=S)N2CC(=O)O
Molecular Formula: C10H9N3O2S
Molecular Weight: 235.26 g/mol

(3-Phenyl-5-thioxo-1,5-dihydro-[1,2,4]triazol-4-yl)-acetic acid

CAS No.: 185034-18-8

Cat. No.: VC20910732

Molecular Formula: C10H9N3O2S

Molecular Weight: 235.26 g/mol

* For research use only. Not for human or veterinary use.

(3-Phenyl-5-thioxo-1,5-dihydro-[1,2,4]triazol-4-yl)-acetic acid - 185034-18-8

Specification

CAS No. 185034-18-8
Molecular Formula C10H9N3O2S
Molecular Weight 235.26 g/mol
IUPAC Name 2-(3-phenyl-5-sulfanylidene-1H-1,2,4-triazol-4-yl)acetic acid
Standard InChI InChI=1S/C10H9N3O2S/c14-8(15)6-13-9(11-12-10(13)16)7-4-2-1-3-5-7/h1-5H,6H2,(H,12,16)(H,14,15)
Standard InChI Key LLSYGKQHAYFNCR-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C2=NNC(=S)N2CC(=O)O
Canonical SMILES C1=CC=C(C=C1)C2=NNC(=S)N2CC(=O)O

Introduction

(3-Phenyl-5-thioxo-1,5-dihydro-124triazol-4-yl)-acetic acid, with the CAS number 185034-18-8, is a complex organic compound that has garnered attention in various fields of research due to its unique chemical structure and potential applications. This compound belongs to the triazole family, which is known for its diverse biological activities, including antimicrobial and antifungal properties.

Synthesis and Preparation

The synthesis of triazole derivatives often involves the reaction of hydrazine with appropriate precursors. For compounds like (3-Phenyl-5-thioxo-1,5-dihydro- triazol-4-yl)-acetic acid, synthesis might involve steps similar to those used for other triazole derivatives, such as the use of benzohydrazide and carbon disulfide in the presence of a base .

Biological Activity

Research into triazole compounds has shown promising results in terms of biological activity. While specific studies on (3-Phenyl-5-thioxo-1,5-dihydro- triazol-4-yl)-acetic acid might be limited, related compounds have demonstrated antibacterial properties. For instance, derivatives of 3-phenyl-5-thioxo-1,5-dihydro-4H-1,2,4-triazol-4-yl have been explored for their potential to enhance the efficacy of existing drugs against resistant microorganisms .

Applications and Future Directions

Given its structural complexity and potential biological activity, (3-Phenyl-5-thioxo-1,5-dihydro- triazol-4-yl)-acetic acid could be of interest in pharmaceutical research, particularly in the development of new antimicrobial agents. Additionally, its unique chemical properties might make it useful in materials science or as a precursor for further chemical synthesis.

Availability and Suppliers

This compound is available from several chemical suppliers, including Alfa Chemistry and BioBlocks, Inc., for experimental and research purposes .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator